molecular formula C21H23N7O B12177474 N-benzyl-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-methylpropanamide

N-benzyl-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-methylpropanamide

Cat. No.: B12177474
M. Wt: 389.5 g/mol
InChI Key: WRQGZIWXVNNZIN-UHFFFAOYSA-N
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Description

N-benzyl-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-methylpropanamide is a complex organic compound that features a unique arrangement of heterocyclic rings. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-methylpropanamide typically involves multi-step reactions starting from readily available precursors. The process may include the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Construction of the triazolo[4,3-b]pyridazine core: This step involves the cyclization of intermediates to form the triazolo[4,3-b]pyridazine ring system.

    Attachment of the benzyl and methylpropanamide groups:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents onto the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as enzyme inhibition or receptor binding, making it useful in biochemical studies.

    Medicine: Potential therapeutic applications could include anti-inflammatory, anticancer, or antiviral activities.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-benzyl-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-methylpropanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-methylpropanamide is unique due to its specific arrangement of heterocyclic rings and functional groups. This unique structure may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C21H23N7O

Molecular Weight

389.5 g/mol

IUPAC Name

N-benzyl-3-[6-(3,5-dimethylpyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-methylpropanamide

InChI

InChI=1S/C21H23N7O/c1-15-13-16(2)27(24-15)20-10-9-18-22-23-19(28(18)25-20)11-12-21(29)26(3)14-17-7-5-4-6-8-17/h4-10,13H,11-12,14H2,1-3H3

InChI Key

WRQGZIWXVNNZIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NN3C(=NN=C3CCC(=O)N(C)CC4=CC=CC=C4)C=C2)C

Origin of Product

United States

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